molecular formula C22H19FN6O3S B2402526 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 852047-55-3

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2402526
CAS No.: 852047-55-3
M. Wt: 466.49
InChI Key: BMMFXWNWJABXPJ-UHFFFAOYSA-N
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Description

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN6O3S and its molecular weight is 466.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is involved in the synthesis and characterization of various bioactive molecules. These molecules exhibit significant potential in the field of medicinal chemistry, particularly for their antitumor and antimicrobial properties. For instance, compounds synthesized from pyrimidin-4-yl derivatives have shown selective anti-tumor activities, suggesting the role of configuration in enhancing bioactivity (Xiong Jing, 2011). Moreover, novel heterocyclic compounds derived from similar pyrimidin-4-yl structures have been reported to possess anti-inflammatory and analgesic properties, with certain derivatives exhibiting significant COX-2 selectivity and analgesic activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Evaluation

Derivatives of pyrimidin-4-yl, such as those synthesized from thiophen-2-yl compounds, have been evaluated for their antimicrobial activities. Some of these novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derivatives exhibit mild antimicrobial activities, indicating their potential application in combating microbial infections (S. M. Gomha, A. M. Mohamed, Yasser H. Zaki, et al., 2018).

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3S/c1-13-4-2-7-17(8-13)29-18(10-16-11-19(30)26-21(32)25-16)27-28-22(29)33-12-20(31)24-15-6-3-5-14(23)9-15/h2-9,11H,10,12H2,1H3,(H,24,31)(H2,25,26,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMFXWNWJABXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)CC4=CC(=O)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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